

6-Amino-2,3-dichlorobenzonitrile molecular structure and formula

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Compound of Interest

Compound Name: 6-Amino-2,3-dichlorobenzonitrile

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In-Depth Technical Guide: 6-Amino-2,3-dichlorobenzonitrile

This technical guide provides a comprehensive overview of the molecular structure, properties, and relevant experimental protocols for **6-Amino-2,3-dichlorobenzonitrile**, tailored for researchers, scientists, and professionals in drug development. This compound is notably recognized as a process impurity in the manufacturing of Anagrelide, a platelet-reducing agent.

Molecular Structure and Formula

6-Amino-2,3-dichlorobenzonitrile is an organic compound featuring a benzonitrile core substituted with two chlorine atoms and an amino group.

- Chemical Formula: C₇H₄Cl₂N₂[\[1\]](#)[\[2\]](#)
- IUPAC Name: **6-amino-2,3-dichlorobenzonitrile**[\[2\]](#)[\[3\]](#)
- CAS Number: 147249-41-0[\[1\]](#)
- Molecular Weight: 187.03 g/mol [\[1\]](#)
- Synonyms: 2-amino-5,6-dichlorobenzonitrile, Anagrelide Impurity 15, Anagrelide Impurity 24[\[1\]](#)[\[2\]](#)

Quantitative Physicochemical Data

The following table summarizes key quantitative properties of **6-Amino-2,3-dichlorobenzonitrile**.

Property	Value	Source(s)
Physical Properties		
Melting Point	141-144 °C	ChemicalBook
Form	Solid	ChemicalBook
Color	Pale Beige to Light Beige	ChemicalBook
Solubility	Chloroform (Slightly), DMSO (Slightly)	ChemicalBook
Computed Properties		
Topological Polar Surface Area (TPSA)	49.8 Å ²	PubChem[2]
logP (Octanol-Water Partition Coefficient)	3.3	PubChem[2]
Hydrogen Bond Donors	2	PubChem[2]
Hydrogen Bond Acceptors	2	PubChem[2]
Rotatable Bond Count	0	PubChem[2]

Experimental Protocols

Detailed methodologies for the synthesis and analytical quantification of **6-Amino-2,3-dichlorobenzonitrile** are provided below.

Synthesis Protocol

The synthesis of **6-Amino-2,3-dichlorobenzonitrile** can be achieved via a two-step process involving the formation of a key intermediate, 2,3-Dichloro-6-nitrobenzonitrile, followed by the reduction of the nitro group.

Step 1: Synthesis of 2,3-Dichloro-6-nitrobenzonitrile

This procedure is adapted from synthetic methods for similar compounds.[\[4\]](#)[\[5\]](#)

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 1,2,3-trichloro-4-nitrobenzene (1.0 eq) and copper(I) cyanide (1.0 eq) in a high-boiling polar aprotic solvent such as DMF or pyridine.
- **Reaction Execution:** Heat the reaction mixture to 150-165 °C under a nitrogen atmosphere. [\[4\]](#)[\[5\]](#) Maintain this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Work-up and Isolation:** After completion, cool the mixture to room temperature. Carefully add a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper cyanide complex.[\[5\]](#)
- **Extraction:** Extract the product into an organic solvent such as toluene. Wash the combined organic layers sequentially with water and brine.
- **Purification:** Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like methanol to yield 2,3-Dichloro-6-nitrobenzonitrile.[\[4\]](#)[\[5\]](#)

Step 2: Reduction of 2,3-Dichloro-6-nitrobenzonitrile to **6-Amino-2,3-dichlorobenzonitrile**

This is a standard reduction of an aromatic nitro group.

- **Reaction Setup:** Dissolve the 2,3-Dichloro-6-nitrobenzonitrile (1.0 eq) in a solvent such as ethanol or ethyl acetate.
- **Catalyst Addition:** Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) to the solution.
- **Hydrogenation:** Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

- Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is fully consumed.
- Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude **6-Amino-2,3-dichlorobenzonitrile**. The product can be purified further by column chromatography or recrystallization if necessary.

Analytical Protocol: Quantification as a Pharmaceutical Impurity

This protocol describes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the detection and quantification of **6-Amino-2,3-dichlorobenzonitrile** as an impurity in Anagrelide drug substance or product. The method is based on established stability-indicating methods for Anagrelide.[6][7][8]

- Chromatographic System:
 - HPLC System: A gradient-capable HPLC system with a UV detector.
 - Column: Symmetry C8 (250 mm x 4.6 mm, 3.0 μ m) or equivalent.[6]
 - Column Temperature: 40 °C.[6]
 - Mobile Phase A: 0.03 M Potassium dihydrogen phosphate, with pH adjusted to 3.0-4.1 using orthophosphoric acid.[6][8]
 - Mobile Phase B: A mixture of acetonitrile and buffer (e.g., 90:10 v/v).[8]
 - Flow Rate: 0.8 - 1.0 mL/min.[6][7]
 - Detection Wavelength: 254 nm.[6][7]
 - Injection Volume: 10 μ L.[8]
- Sample and Standard Preparation:

- Standard Solution: Prepare a stock solution of **6-Amino-2,3-dichlorobenzonitrile** reference standard in a suitable diluent (e.g., a mixture of mobile phases). Prepare a series of dilutions to establish linearity and determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ).
- Sample Solution: Accurately weigh and dissolve the Anagrelide drug substance or a powdered sample from the dosage form in the diluent to a known concentration.

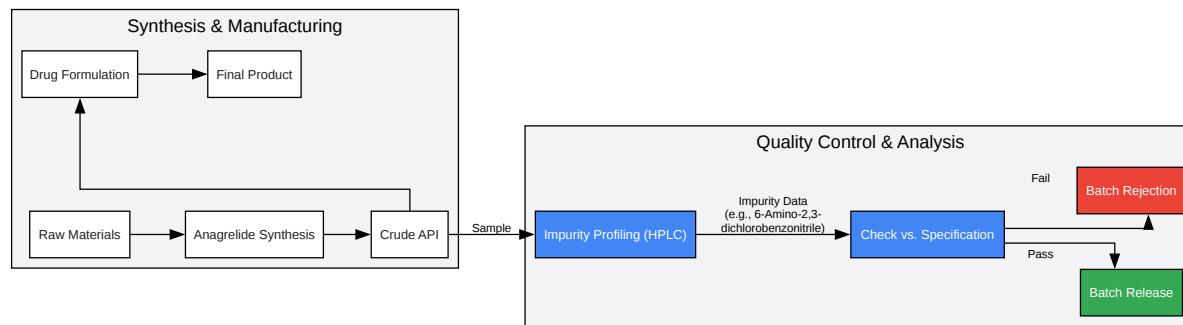
- Method Execution and Analysis:
 - Equilibrate the column with the initial mobile phase composition.
 - Inject the blank (diluent), standard solutions, and sample solutions.
 - Run a gradient elution program to achieve separation of Anagrelide from its impurities, including **6-Amino-2,3-dichlorobenzonitrile**. A typical gradient might run from 30% to 70% of Mobile Phase B over 15-20 minutes.[\[8\]](#)
 - Identify the peak for **6-Amino-2,3-dichlorobenzonitrile** in the sample chromatogram by comparing its retention time with that of the reference standard.
 - Quantify the amount of the impurity in the sample using the calibration curve generated from the standard solutions.

Role as a Pharmaceutical Impurity and Related Pathways

6-Amino-2,3-dichlorobenzonitrile is a known impurity related to the synthesis of Anagrelide. Anagrelide is used to treat essential thrombocythemia by reducing platelet counts.[\[9\]](#)[\[10\]](#) Its mechanism involves the inhibition of phosphodiesterase III (PDE3), which plays a role in the maturation of megakaryocytes, the precursors to platelets.[\[9\]](#)[\[11\]](#)

Logical Workflow: Pharmaceutical Impurity Analysis

The following diagram illustrates a typical workflow for identifying and controlling an impurity like **6-Amino-2,3-dichlorobenzonitrile** during drug manufacturing.

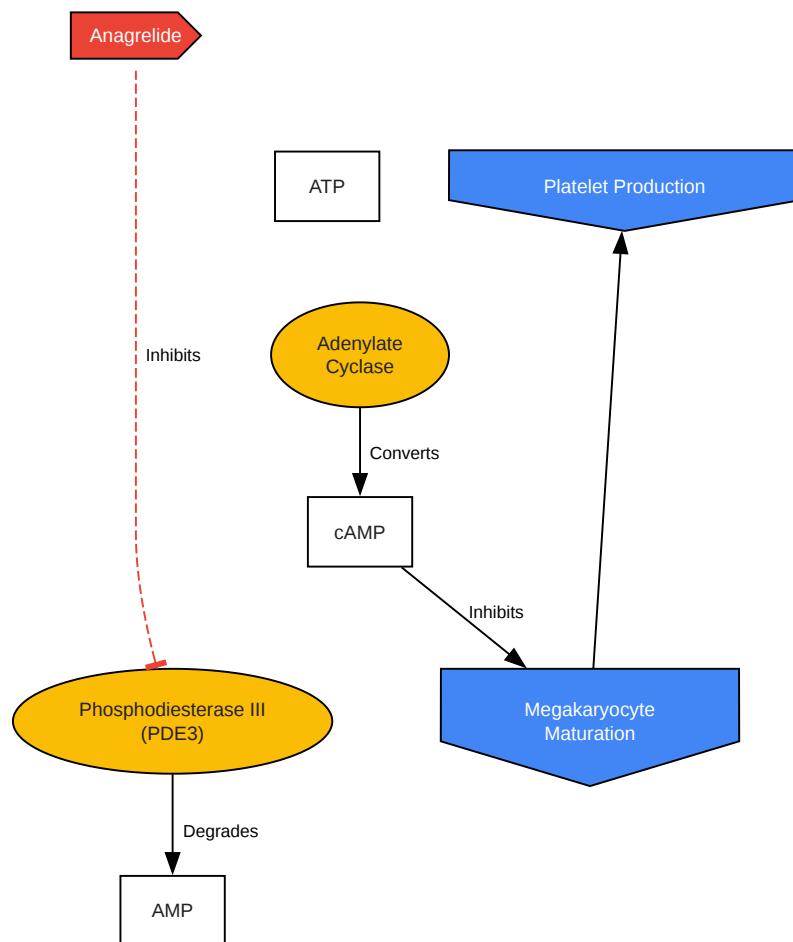


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Workflow for Pharmaceutical Impurity Control.

Signaling Pathway: Anagrelide's Mechanism of Action

This diagram shows the simplified signaling pathway affected by Anagrelide, providing context for its therapeutic use.

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Anagrelide's Inhibition of the PDE3 Signaling Pathway.

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